REACTION_SMILES
|
[C:12]([CH3:13])(=[O:14])[c:15]1[cH:16][c:17]([NH:21][C:22]([CH3:23])=[O:24])[cH:18][cH:19][cH:20]1.[CH3:5][C:6]([O:7][C:8](=[O:9])[CH3:10])=[O:11].[Cl:25][CH2:26][Cl:27].[OH:1][N+:2]([O-:3])=[O:4]>>[O-:1][N+:2](=[O:4])[c:18]1[c:17]([NH:21][C:22]([CH3:23])=[O:24])[cH:16][c:15]([C:12]([CH3:13])=[O:14])[cH:20][cH:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Nc1cccc(C(C)=O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1cc(C(C)=O)ccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |